1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene
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Overview
Description
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene typically involves the chlorination of a benzene derivative followed by the introduction of the methoxymethyl and methylsulfanyl groups. One common method is the nucleophilic substitution reaction where a benzene ring is first chlorinated, and then the methoxymethyl group is introduced using a suitable reagent such as methoxymethyl chloride. The methylsulfanyl group can be added through a thiolation reaction using a reagent like methylthiol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, methyl-substituted benzene derivatives.
Substitution: Phenol derivatives.
Scientific Research Applications
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Similar structure but lacks the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-(methylsulfonyl)methylbenzene: Contains a methylsulfonyl group instead of the methylsulfanyl group.
Uniqueness: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is unique due to the presence of both the methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
88023-84-1 |
---|---|
Molecular Formula |
C9H11ClOS |
Molecular Weight |
202.70 g/mol |
IUPAC Name |
1-chloro-4-(methylsulfanylmethoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClOS/c1-12-7-11-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
GMFAYDTZFNQFSI-UHFFFAOYSA-N |
Canonical SMILES |
CSCOCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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